Hepatic Extraction and GSDHP Detoxification: Retrorsine Exhibits 1.7-Fold Higher Liver Removal and 16-Fold Higher GSDHP Release Compared to Trichodesmine
In an isolated perfused rat liver model (0.5 mM PA perfusion for 1 hr), retrorsine demonstrated the highest hepatic extraction among four PAs tested [1]. The proportion of retrorsine removed by the liver was 93%, compared to 89% for seneciphylline, 73% for monocrotaline, and only 55% for trichodesmine. Furthermore, the release of the detoxification conjugate 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP) into bile was 880 nmol/g liver for retrorsine, versus 500 nmol/g for seneciphylline, 350 nmol/g for monocrotaline, and 80 nmol/g for trichodesmine [1].
| Evidence Dimension | Hepatic extraction (% of PA removed by liver in 1 hr) |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | Seneciphylline: 89%; Monocrotaline: 73%; Trichodesmine: 55% |
| Quantified Difference | Retrorsine removal 1.69-fold higher than trichodesmine; 1.27-fold higher than monocrotaline. |
| Conditions | Isolated rat liver perfusion, 0.5 mM PA for 1 hr, n ≥ 3 |
Why This Matters
Procurement of retrorsine ensures experimental systems capture the full extent of hepatic first-pass extraction and detoxification capacity, which is quantitatively distinct from other macrocyclic PAs.
- [1] Yan, C. C., Cooper, R. A., & Huxtable, R. J. (1995). The comparative metabolism of the four pyrrolizidine alkaloids, seneciphylline, retrorsine, monocrotaline, and trichodesmine in the isolated, perfused rat liver. Toxicology and Applied Pharmacology, 133(2), 277–284. View Source
